Toxicological Profiling and Safe Handling of Methyl 2-methyl-2-(4-nitrophenyl)propanoate: A Mechanistic Guide
Toxicological Profiling and Safe Handling of Methyl 2-methyl-2-(4-nitrophenyl)propanoate: A Mechanistic Guide
Executive Summary & Structural Context
Methyl 2-methyl-2-(4-nitrophenyl)propanoate (CAS: 59115-08-1) is a synthetic nitroaromatic ester frequently utilized as an intermediate in pharmaceutical and agrochemical development[1]. From a toxicological perspective, the molecule presents a dual-hazard profile driven by its structural components: a sterically hindered ester and a highly reactive nitroarene group.
While the gem-dimethyl substitution on the propanoate backbone provides steric shielding that slows rapid esterase-mediated hydrolysis, it inadvertently shifts the primary metabolic burden onto the nitro group. As a Senior Application Scientist, it is critical to understand that the toxicity of this compound is not derived from the parent molecule itself, but rather from its enzymatic bioactivation. This whitepaper deconstructs the mechanistic toxicology, outlines stringent handling guidelines, and provides self-validating experimental workflows for profiling its safety.
Mechanistic Toxicology: The Nitroaromatic Liability
The primary toxicological liability of methyl 2-methyl-2-(4-nitrophenyl)propanoate lies in the bioreduction of its nitro group. Nitroaromatic compounds (NACs) interact with cellular flavoenzymes, initiating cascade reactions that lead to oxidative stress, methemoglobinemia, and potential genotoxicity[2]. The toxicity diverges based on the specific enzymatic pathway engaged:
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One-Electron Reduction (Oxidative Stress): Catalyzed by enzymes such as NADPH-cytochrome P450 reductase, the nitro group undergoes a single-electron transfer to form a highly reactive nitro anion radical. In the presence of molecular oxygen, this radical rapidly auto-oxidizes back to the parent compound, releasing a superoxide radical ( O2∙− ). This "redox cycling" depletes cellular antioxidants and induces severe oxidative stress[3].
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Two-Electron Reduction (Methemoglobinemia & Mutagenicity): Obligate two-electron reductases, such as NQO1, bypass the radical intermediate, reducing the nitro group directly to a nitroso intermediate, and subsequently to a hydroxylamine derivative[2]. The hydroxylamine is the primary culprit for methemoglobinemia—it directly oxidizes the Fe2+ in hemoglobin to Fe3+ , impairing oxygen transport and causing cyanosis[4]. Furthermore, phase II conjugation (e.g., via sulfotransferases) of the hydroxylamine creates a good leaving group, generating an electrophilic arylnitrenium ion capable of forming covalent adducts with DNA[2].
Fig 1: Bioreduction pathways of methyl 2-methyl-2-(4-nitrophenyl)propanoate driving toxicity.
Physicochemical & Toxicological Data
Understanding the physicochemical properties is essential for predicting the pharmacokinetic distribution and establishing appropriate engineering controls. The moderate lipophilicity ensures rapid dermal and cellular penetration.
| Property / Parameter | Value / Descriptor | Clinical / Toxicological Relevance |
| CAS Number | 59115-08-1 | Unique identifier for regulatory safety tracking[1]. |
| Molecular Weight | 223.23 g/mol | Low molecular weight facilitates rapid systemic distribution[5]. |
| LogP (Predicted) | 2.0454 | High lipophilicity drives passive dermal and cellular absorption[5]. |
| TPSA | 69.44 Ų | Moderate polar surface area permits partitioning into lipid bilayers[5]. |
| Primary Hazard | Nitroreduction | Risk of methemoglobinemia and ROS-mediated cytotoxicity[2],[4]. |
Engineering Controls & Safe Handling Guidelines
Due to the insidious nature of nitroaromatic toxicity—where symptoms like cyanosis may be delayed until significant methemoglobin has formed—proactive engineering controls are non-negotiable.
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Containment & Ventilation: All manipulations of the powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator. The compound's LogP (2.04) indicates it will readily absorb through the respiratory epithelium if aerosolized.
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Personal Protective Equipment (PPE): Standard latex is insufficient. Double-gloving with extended-cuff nitrile gloves (minimum 0.12 mm thickness) is required, as nitrile provides superior chemical resistance to lipophilic esters. A properly fitted half-mask respirator with P100/organic vapor cartridges is mandatory if engineering controls are compromised.
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Spill Response & Decontamination: Avoid the use of reducing agents during cleanup, as this can inadvertently catalyze the formation of toxic hydroxylamines. Spills should be wetted with a 10% ethanol/water solution to prevent aerosolization, absorbed with inert silica, and disposed of as hazardous chemical waste.
Self-Validating Experimental Workflows
To rigorously evaluate the toxicity profile of this compound in a preclinical setting, assays must be designed to prove causality, not just correlation. The following protocols utilize built-in mechanistic validation.
Protocol 1: Mechanistic Deconvolution of Cytotoxicity (NQO1 vs. CYP450)
Objective: Determine whether cellular toxicity is driven by oxidative stress (1e- pathway) or hydroxylamine formation (2e- pathway).
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Cell Seeding: Seed HepG2 cells (which express basal levels of both NQO1 and CYP450 reductases) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.
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Inhibitor Pre-treatment: Pre-incubate half the plate with 50 µM Dicumarol (a highly specific NQO1 inhibitor) and the other half with 0.1% DMSO (vehicle control) for 1 hour.
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Compound Exposure: Expose cells to a dose-response gradient (0.1 µM to 100 µM) of methyl 2-methyl-2-(4-nitrophenyl)propanoate for 24 hours.
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Orthogonal Readout: Perform a multiplexed viability assay using Hoechst 33342 (nuclear count) and Propidium Iodide (membrane integrity).
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Causality & Validation: Dicumarol blocks the obligate 2-electron reduction pathway. If cell viability is rescued in the Dicumarol arm, the primary toxic mechanism is the formation of the hydroxylamine metabolite. If toxicity is exacerbated, it indicates the cellular machinery was forced into the 1-electron pathway, validating superoxide-mediated oxidative stress as the primary driver.
Protocol 2: S9-Dependent Hemoglobin Oxidation Assay
Objective: Validate that methemoglobinemia is a downstream metabolic consequence, rather than a direct chemical insult from the parent ester.
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Preparation: Purify human hemoglobin (Hb) to a final concentration of 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).
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Reaction Assembly: Prepare two reaction arms:
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Arm A (Negative Control): Hb + 50 µM compound.
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Arm B (Metabolic Activation): Hb + 50 µM compound + Aroclor 1254-induced rat liver S9 fraction (2 mg/mL protein) + NADPH regenerating system.
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Incubation: Incubate both arms in a shaking water bath at 37°C for 2 hours.
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Quantification: Measure absorbance via spectrophotometry at 630 nm (MetHb) and 540 nm (OxyHb). Calculate the MetHb percentage.
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Causality & Validation: The parent nitroaromatic ester lacks the electrophilicity to directly oxidize Fe2+ to Fe3+ . Arm A proves the parent compound is inert to hemoglobin. Arm B provides the hepatic enzymatic machinery required to generate the reactive hydroxylamine species. A positive methemoglobin signal exclusively in Arm B self-validates that the toxicity is entirely bioactivation-dependent.
References
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[1] Title: methyl 2-methyl-2-(4-nitrophenyl)propanoate 95% - Advanced ChemBlocks Source: achemblock.com URL:
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[5] Title: 59115-08-1 | Methyl 2-methyl-2-(4-nitrophenyl)propanoate - ChemScene Source: chemscene.com URL:
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[2] Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:
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[3] Title: Biological Treatment of Nitroaromatics in Wastewater Source: MDPI URL:
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[4] Title: HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: NIH (National Institutes of Health) URL:
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